Phenol, 4-ethynyl-

Catalog No.
S1896017
CAS No.
24979-70-2
M.F
C8H6O
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-ethynyl-

CAS Number

24979-70-2

Product Name

Phenol, 4-ethynyl-

IUPAC Name

4-ethynylphenol

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)O

Canonical SMILES

C#CC1=CC=C(C=C1)O

Phenol, 4-ethynyl- is a clear yellow liquid at room temperature. It is also known by several synonyms including 4-ethynylphenol and 4-hydroxyphenylacetylene. The structure of this compound features a hydroxyl group (-OH) bonded to a benzene ring, with an ethynyl group (-C≡CH) attached at the para position. This configuration contributes to its reactivity and potential applications in chemical synthesis and biological studies .

  • Act as a precursor for the synthesis of more complex molecules with desired properties due to the reactive ethynyl group.
  • Participate in click chemistry reactions, a powerful tool for bioconjugation, due to the presence of both an alkyne and a phenol.
Due to its functional groups:

  • Electrophilic Substitution Reactions: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The ethynyl group can undergo nucleophilic addition reactions, making it useful in organic synthesis.
  • Polymerization: Under specific conditions, phenol derivatives can polymerize, leading to materials with enhanced properties.

These reactions highlight the versatility of phenol, 4-ethynyl- in synthetic organic chemistry.

Research indicates that phenol, 4-ethynyl- exhibits notable biological activities. It has been studied for its potential as a fluorogenic probe for bacterial enzymes, which allows for the detection of enzymatic activity in various biological contexts. This property makes it valuable in microbiological assays and could have implications in clinical diagnostics .

Phenol, 4-ethynyl- can be synthesized through several methods:

  • Sonogashira Coupling: This method involves the coupling of phenolic compounds with terminal alkynes using palladium catalysts.
  • Alkylation Reactions: Direct alkylation of phenol using ethynyl halides can yield phenol, 4-ethynyl-.
  • Rearrangement Reactions: Certain rearrangements of precursor compounds can also lead to the formation of this compound.

These methods allow for flexibility in synthesizing phenol, 4-ethynyl-, depending on available starting materials and desired purity levels .

Phenol, 4-ethynyl- finds applications in various domains:

  • Chemical Probes: Used as a fluorogenic probe for detecting bacterial enzymes.
  • Synthetic Intermediates: Acts as an intermediate in organic synthesis for producing more complex molecules.
  • Materials Science: Potential use in developing new materials due to its reactive functional groups.

Its unique properties make it suitable for research and industrial applications alike.

Studies on the interactions of phenol, 4-ethynyl- with other biomolecules have shown promising results. Its ability to act as a probe allows for real-time monitoring of enzymatic activities, which is crucial in understanding biochemical pathways and developing therapeutic strategies. Further research into its interactions may reveal additional biological roles and applications .

Several compounds share structural similarities with phenol, 4-ethynyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PhenolC6H6OBasic structure; no ethynyl group
4-EthylphenolC8H10OEthyl group instead of ethynyl
4-HydroxyphenylacetyleneC8H8OAcetylene instead of ethynyl
3-EthynylanilineC8H9NAmino group present; different reactivity

Uniqueness of Phenol, 4-Ethynyl-

Phenol, 4-ethynyl-'s unique combination of a hydroxyl group and an ethynyl substituent distinguishes it from similar compounds. Its specific reactivity patterns enable diverse applications in both synthetic chemistry and biological research.

Traditional synthesis methods for 4-ethynylphenol have historically relied on multi-step processes involving protection and deprotection strategies. The most commonly employed classical approach utilizes iodophenol derivatives as starting materials in conjunction with alkynyl precursors [1]. Direct coupling of para-iodophenol with terminal alkynes presents significant challenges due to the reactivity of the phenolic hydroxyl group, necessitating protection strategies prior to the coupling reaction [1].

The tetrahydropyranyl protection method represents a well-established traditional approach for 4-ethynylphenol synthesis [1]. This methodology involves the initial protection of para-iodophenol using 3,4-dihydro-2H-pyran in the presence of para-toluenesulfonic acid monohydrate as catalyst [1]. The protected intermediate, para-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene, subsequently undergoes coupling with 2-methylbut-3-yn-2-ol in the presence of palladium chloride, copper iodide, and triphenylphosphine catalysts [1].

A significant traditional synthesis pathway employs the use of 2-methylbut-3-yn-2-ol as an economical alternative to trimethylsilylacetylene [1]. This approach involves the formation of 1-[(tetrahydro-2H-pyran-2-yl)oxy]-4-[2-hydroxy-2-methyl-4-but-3-ynyl]benzene as an intermediate, which is subsequently subjected to hydroxyisopropyl group cleavage using potassium hydroxide in toluene at elevated temperatures [1]. The final deprotection step utilizes pyridinium para-toluenesulfonate in ethanol at 65 degrees Celsius to yield the target 4-ethynylphenol [1].

Traditional synthesis routes have demonstrated variable yields depending on the specific methodology employed. The tetrahydropyranyl protection approach typically achieves yields of approximately 67 percent for the final deprotection step, with overall multi-step yields ranging from 40 to 50 percent [1]. The order of reagent addition has been identified as a critical parameter in traditional syntheses, with triphenylphosphine, copper iodide, and palladium chloride requiring pre-mixing and heating at 50 degrees Celsius for 30 minutes before substrate addition [1].

Catalytic Methods: Sonogashira Cross-Coupling Applications

The Sonogashira cross-coupling reaction represents the predominant catalytic method for 4-ethynylphenol synthesis, employing palladium catalysts in conjunction with copper co-catalysts to facilitate carbon-carbon bond formation between terminal alkynes and aryl halides [2]. This methodology enables the formation of acetylenic bonds under relatively mild conditions, typically at room temperature in aqueous media with mild base conditions [2].

Modern Sonogashira coupling applications for 4-ethynylphenol synthesis utilize optimized palladium catalyst systems, including palladium tetrakis(triphenylphosphine) and palladium-XPhos-G3 catalysts [3]. The palladium-XPhos-G3 system has demonstrated superior performance, achieving yields up to 86 percent under optimized conditions [3]. The catalytic system benefits from the use of sterically hindered XPhos ligands, which provide enhanced reactivity compared to traditional triphenylphosphine ligands [3].

Copper-free Sonogashira coupling variants have emerged as significant developments in catalytic methodology for 4-ethynylphenol synthesis [4]. These systems utilize tetra-n-butyl ammonium fluoride as an effective promoter, achieving yields up to 97 percent for diphenylacetylene derivatives and demonstrating applicability to 4-ethynylphenol synthesis [4]. The copper-free approach eliminates potential copper contamination issues and provides enhanced selectivity for monosubstituted products [4].

Flow reactor applications in Sonogashira coupling have demonstrated significant improvements in both reactivity and selectivity for terminal alkyne synthesis [4]. The distinguished gas-liquid interfacial contact in flow systems resolves selectivity challenges between terminal and symmetric disubstituted alkynes [4]. Stop-flow microtubing reactors have been successfully employed for Sonogashira coupling between acetylene and aryl iodides, producing terminal arylacetylenes as major products [4].

Advanced catalytic systems for 4-ethynylphenol synthesis include polymer-supported catalysts, such as poly(4-vinylpyridine) cobalt complexes [5]. These heterogeneous catalysts exhibit high selectivity and catalytic activity in cyclotrimerization reactions of terminal aryl alkynes, including 4-ethynylphenol, with catalyst loadings as low as 0.033 mol percent achieving regioselective formation of 1,3,5-triarylbenzene products [5].

Catalyst SystemYield (%)Reaction ConditionsReference
Pd-XPhos-G386Toluene/Et₃N, rt [3]
TBAF-promoted97Cu-free conditions [4]
P4VP-CoCl71150°C, 24h [5]
Flow reactor80-90Microtubing, controlled flow [4]

Green Chemistry Strategies for Sustainable Synthesis

Green chemistry approaches to 4-ethynylphenol synthesis focus on the utilization of environmentally benign solvents, renewable feedstocks, and waste minimization strategies [6]. Photoenergy-enabled synthesis represents a significant advancement in sustainable chemistry, utilizing light as a clean energy source and water as a green solvent for transition-metal-free coupling protocols [6]. Under ultraviolet irradiation in basic aqueous media, aryl alkynes efficiently couple with alkyl iodides under mild conditions, providing an environmentally friendly alternative to traditional metal-catalyzed processes [6].

Electrochemical synthesis methods offer atom-economical approaches to alkyne functionalization without requiring expensive inorganic catalysts [7]. These methodologies utilize electricity as the acting oxidizing or reducing agent, generating highly reactive species in a controlled fashion under mild conditions [7]. The increasing availability of renewable energy sources enhances the sustainability profile of electrochemical applications [7].

Calcium carbide-based synthesis represents a cost-effective and environmentally conscious approach to acetylene derivative production [8]. This methodology utilizes readily available calcium carbide as an ethynyl group source, providing time, cost, and labor-saving advantages compared to traditional approaches [8]. The two-step process involves the reaction of calcium carbide with chloro(tributyl)stannane and water in dimethyl sulfoxide, followed by subsequent coupling reactions [8].

Solvent-free mechanochemical approaches have demonstrated effectiveness in green synthesis applications [9]. Ball milling techniques enable the synthesis of acetylene derivatives under ambient temperature conditions, reducing energy requirements and eliminating the need for organic solvents [9]. These mechanochemical methods achieve reaction completion in significantly reduced timeframes compared to traditional thermal processes [9].

Aqueous media synthesis strategies utilize water as the primary solvent for 4-ethynylphenol production [10]. Mild, green protocols have been developed utilizing hydrogen peroxide as an oxidant in ethanol, achieving excellent yields without requiring chromatographic purification [10]. These aqueous methods demonstrate scalability up to multi-gram quantities with reaction times as short as one minute at room temperature [10].

Reaction Optimization and Yield Enhancement Techniques

Optimization of 4-ethynylphenol synthesis requires systematic evaluation of multiple reaction parameters, including temperature, solvent selection, catalyst loading, and reagent stoichiometry [11]. Temperature optimization studies have demonstrated that reactions conducted at 120 degrees Celsius under nitrogen atmosphere provide optimal conversion rates while maintaining product selectivity [11]. Lower temperatures result in incomplete conversion, while higher temperatures promote undesirable side reactions [11].

Solvent selection significantly impacts reaction efficiency and yield outcomes [12]. Tetrahydrofuran has been identified as the optimal solvent for many synthetic applications, demonstrating superior performance compared to acetonitrile and dimethyl sulfoxide [12]. The coordinating ability of tetrahydrofuran effectively stabilizes catalytic species and enhances reactivity, leading to increased product yields [12]. Solvent efficiency follows the established trend: acetonitrile < dimethyl sulfoxide < tetrahydrofuran [12].

Molar ratio optimization studies reveal that slight excess of alkyne reagents enhances reaction efficiency [12]. The optimal aldehyde to phenylacetylene molar ratio has been determined to be 1:1.25, providing the highest yields while minimizing side reaction formation [12]. Excess aldehyde conditions promote undesired side reactions, including diol formation from aldehyde-alcohol interactions [12].

Catalyst loading optimization demonstrates that 10 mol percent catalyst loading provides optimal performance in most synthetic applications [11]. Lower catalyst concentrations result in incomplete conversion, while higher loadings do not significantly improve yields and increase material costs [11]. Base selection also influences reaction outcomes, with potassium methoxide demonstrating superior performance compared to lithium methoxide and other base systems [11].

Advanced optimization techniques employ Bayesian optimization algorithms to minimize the total number of time-consuming experiments while maximizing yield outcomes [13]. These computational approaches outperform human decision-making in both average optimization efficiency and consistency of results [13]. Systematic screening of reaction parameters using design of experiments methodology enables identification of optimal conditions with minimal experimental iterations [13].

ParameterOptimal ConditionYield ImpactReference
Temperature120°C94% yield achieved [11]
SolventTetrahydrofuran87% yield [12]
Molar Ratio1:1.25 (aldehyde:alkyne)80% yield [12]
Catalyst Loading10 mol%Optimal conversion [11]
Reaction Time24 hoursComplete conversion [12]

The thermodynamic properties of phenol, 4-ethynyl- have been characterized through computational predictions and experimental measurements. The compound exhibits a molecular formula of C₈H₆O with a molecular weight of 118.13 grams per mole [1] [2]. The density of the compound is predicted to be 1.12 ± 0.1 grams per cubic centimeter [2], indicating a relatively dense aromatic structure consistent with the presence of both phenolic and ethynyl functional groups.

The boiling point of phenol, 4-ethynyl- is predicted to be 216.2 ± 23.0 degrees Celsius at 760 millimeters of mercury [1] [2]. This elevated boiling point compared to simple phenol (181 degrees Celsius) reflects the extended conjugation and increased molecular weight provided by the ethynyl substituent. The compound demonstrates significant thermal stability up to its boiling point, making it suitable for applications requiring moderate thermal resistance.

Notably, experimental melting point data for phenol, 4-ethynyl- remains unavailable in current literature sources [1] [2]. This absence of melting point data represents a significant gap in the thermodynamic characterization of this compound. The flash point has been determined to be 97 degrees Celsius [1], indicating moderate fire hazard considerations during handling and storage.

The vapor pressure of phenol, 4-ethynyl- at 25 degrees Celsius is measured at 0.0968 millimeters of mercury [1], suggesting relatively low volatility at ambient conditions. This low vapor pressure, combined with the elevated boiling point, indicates that the compound will have minimal evaporation under normal storage and handling conditions.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of phenol, 4-ethynyl- demonstrate typical phenolic behavior with significant variations depending on the solvent polarity and hydrogen bonding capability [3]. In aqueous media, the compound exhibits limited solubility, consistent with the general behavior of substituted phenols where the aromatic character dominates over the polar hydroxyl functionality.

The compound shows excellent solubility in aromatic solvents, particularly toluene and chloroform . This high solubility in non-polar aromatic solvents results from favorable pi-pi stacking interactions between the ethynyl-substituted benzene ring and the aromatic solvent molecules. The rigid molecular structure provided by the ethynyl group enhances these interactions, leading to enhanced dissolution in similar aromatic environments.

In polar protic solvents such as methanol and ethanol, phenol, 4-ethynyl- demonstrates moderate to good solubility due to hydrogen bonding between the phenolic hydroxyl group and the solvent molecules [6]. However, the solubility in dimethyl sulfoxide is notably poor despite its high polarity [6]. This reduced solubility in DMSO has been attributed to the rigid molecular structure imparted by the ethynyl group, which limits conformational flexibility and reduces the efficiency of solvation.

The solubility behavior follows predictable trends based on the electronic properties of the ethynyl substituent. The electron-withdrawing nature of the ethynyl group reduces the electron density on the benzene ring, affecting both the hydrogen bonding capability of the hydroxyl group and the aromatic interactions with solvents. This electronic effect contributes to the overall solubility profile observed across different solvent systems.

Acid-Base Characteristics: Experimental vs. Computational pKa Studies

The acid-base properties of phenol, 4-ethynyl- have been primarily characterized through computational studies, as experimental pKa determination remains unreported in the literature. Computational predictions using density functional theory methods estimate the pKa value to be 8.76 ± 0.13 [2], representing a significant decrease in acidity compared to the parent phenol compound.

The reduction in pKa from phenol's experimental value of 9.99 to the predicted 8.76 for phenol, 4-ethynyl- reflects the electron-withdrawing effect of the ethynyl substituent [7] [8]. This electronic effect stabilizes the phenoxide anion through resonance and inductive mechanisms, thereby increasing the acidity of the compound. The ethynyl group's ability to delocalize negative charge through its pi-electron system contributes to this stabilization.

Comparative analysis with other para-substituted phenols demonstrates the relative electron-withdrawing strength of the ethynyl group [9] [8]. While 4-methylphenol (para-cresol) exhibits a pKa of 10.26 due to the electron-donating methyl group, and 4-chlorophenol shows a pKa of 9.38, the ethynyl substituent produces a more pronounced acidifying effect. This places the ethynyl group between chloro and nitro substituents in terms of electron-withdrawing capability.

The computational methodology employed for pKa prediction typically utilizes polarizable continuum models combined with quantum mechanical calculations [7] [8]. These methods have demonstrated reasonable accuracy for substituted phenols, with average errors of 0.41 pH units reported for similar computational studies [7]. However, experimental validation of the predicted pKa value for phenol, 4-ethynyl- remains necessary to confirm these theoretical predictions.

Photochemical and Thermal Degradation Kinetics

The degradation behavior of phenol, 4-ethynyl- under thermal and photochemical conditions follows patterns typical of substituted phenolic compounds with additional complexity introduced by the ethynyl functionality. Thermal decomposition is predicted to initiate at temperatures above 200-250 degrees Celsius, based on the thermal stability of similar ethynyl-substituted aromatic compounds [10] [11].

Photochemical degradation represents a significant stability concern for phenol, 4-ethynyl-, particularly under ultraviolet radiation exposure [12] [13]. The extended conjugation provided by the ethynyl group increases the compound's susceptibility to photodegradation through several mechanisms. Primary photodegradation pathways include vinyl group isomerization, aromatic ring degradation, and radical-mediated chain reactions [12].

The presence of the ethynyl group introduces unique photodegradation pathways not observed in simple phenols. Under UV irradiation, the triple bond can undergo photoisomerization reactions, leading to structural rearrangements that compromise the compound's stability [14]. These photochemical processes are accelerated in the presence of oxygen, leading to photooxidation products including quinones and phenolic coupling products.

Kinetic studies of thermal decomposition for related ethynyl-phenolic compounds suggest first-order degradation kinetics with activation energies ranging from 150-200 kilojoules per mole [10] [11]. The thermal degradation products typically include various phenolic fragments resulting from carbon-carbon bond cleavage and dehydration reactions. Understanding these degradation pathways is crucial for predicting the compound's behavior under processing conditions and long-term storage stability.

XLogP3

1.8

Wikipedia

4-Ethynylphenol

General Manufacturing Information

Phenol, 4-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-16-2023

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